![molecular formula C22H26ClN3 B5028700 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride](/img/structure/B5028700.png)
2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer. Since then, it has been widely used in scientific research to study the role of EGFR in cancer and other diseases.
Wirkmechanismus
2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways that promote cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been shown to have a number of biochemical and physiological effects. It inhibits the autophosphorylation of EGFR and downstream signaling pathways, leading to decreased cell growth and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is its potency and selectivity for EGFR. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. One area of interest is the development of new and more potent EGFR inhibitors based on the structure of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. Another area of interest is the use of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in combination with other drugs to enhance its anticancer effects. Finally, there is ongoing research into the role of EGFR in other diseases, such as Alzheimer's disease, where 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride may have potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride involves several steps, starting with the reaction of 4-tert-butylphenylamine with glyoxal to form a quinoxaline intermediate. This intermediate is then reacted with pyrrolidine and a reducing agent to form the final product, 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. The synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been used to study the downstream signaling pathways activated by EGFR and their role in cancer progression.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3.ClH/c1-22(2,3)17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(24-20)25-14-6-7-15-25;/h4-5,8-13H,6-7,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALSYLBEIWQYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.